Cycloheptanone O-oxiranylmethyl-oxime
Overview
Description
Cycloheptanone O-oxiranylmethyl-oxime is an organic compound with the molecular formula C10H17NO2 It is a derivative of cycloheptanone, featuring an oxime functional group and an oxiranylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone O-oxiranylmethyl-oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine to form the oxime, followed by the introduction of the oxiranylmethyl group. The reaction typically involves the following steps:
Formation of the Oxime: Cycloheptanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form cycloheptanone oxime.
Introduction of the Oxiranylmethyl Group: The oxime is then treated with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxiranylmethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone O-oxiranylmethyl-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxime and the oxiranylmethyl group.
Reduction: Amines derived from the reduction of the oxime group.
Substitution: Substituted products where the oxiranylmethyl group is replaced by the nucleophile.
Scientific Research Applications
Cycloheptanone O-oxiranylmethyl-oxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptanone O-oxiranylmethyl-oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. The oxiranylmethyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the oxiranylmethyl group.
Cyclopentanone oxime: Similar in structure but has a smaller ring size.
Cycloheptanone oxime: Lacks the oxiranylmethyl group but shares the cycloheptanone backbone.
Properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)cycloheptanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-4-6-9(5-3-1)11-13-8-10-7-12-10/h10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDGSCDDLTCLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NOCC2CO2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270512 | |
Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-72-2 | |
Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951625-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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